
TNBT Diformazan
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Overview
Description
TNBT Diformazan: is a chemical compound known for its intense color and its use in various biochemical assays. It is derived from the reduction of nitro-blue tetrazolium (NBT) and is often used as a histochemical marker. The compound is characterized by its deep yellow-red color and is commonly used in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TNBT Diformazan typically involves the reduction of nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH. The reaction conditions often include the use of aldehyde-treated tissues, where the catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: TNBT Diformazan primarily undergoes reduction reactions. The reduction of NBT to this compound is facilitated by the presence of reducing agents such as NADPH and S-nitrosothiols .
Common Reagents and Conditions:
Reducing Agents: NADPH, S-nitrosothiols
Reaction Conditions: Presence of nitric oxide synthase (NOS), aldehyde-treated tissues
Major Products: The major product of the reduction of NBT is this compound, which is characterized by its deep yellow-red color .
Scientific Research Applications
Analytical Chemistry
Colorimetric Reagent
TNBT diformazan serves as a powerful colorimetric reagent for detecting metal ions and nitro compounds. Its ability to form stable complexes enables precise measurements in water quality testing and environmental samples.
Application | Method | Results |
---|---|---|
Detection of metal ions | Colorimetric analysis | High sensitivity and specificity in environmental samples |
Nitro compound detection | Spectrophotometry | Reliable identification of nitro compounds |
Biochemistry
Enzyme Activity Assays
In biochemistry, this compound is utilized to evaluate enzyme activities, particularly in studies related to oxidative stress. It helps researchers understand cellular responses to environmental changes.
Pharmaceutical Development
Drug Formulation
this compound is employed in drug formulation processes, particularly for developing anti-cancer agents. Its unique properties can enhance the efficacy of therapeutic compounds.
Application | Methodology | Outcomes |
---|---|---|
Anti-cancer agent formulation | Synthesis and biological evaluation | Improved therapeutic efficacy observed in preclinical studies |
Material Science
Advanced Material Synthesis
In material science, this compound is used to synthesize advanced materials such as polymers and nanocomposites. Its incorporation can significantly improve the mechanical and thermal properties of these materials.
Material Type | Enhancement Method | Benefits |
---|---|---|
Polymers | Composite synthesis | Increased durability and thermal stability |
Nanocomposites | Functionalization | Enhanced electrical and mechanical properties |
Environmental Monitoring
Contamination Assessment
this compound plays a crucial role in assessing soil and sediment contamination. Its sensitivity to pollutants allows for effective monitoring and remediation strategies.
Application Area | Detection Method | Effectiveness |
---|---|---|
Soil contamination | Colorimetric assays | High sensitivity to various pollutants |
Sediment analysis | Spectrophotometric methods | Effective identification of contaminants |
Case Study 1: Enzyme Activity in Polymorphonuclear Leukocytes
A study demonstrated the use of this compound in detecting superoxide anion localization in polymorphonuclear leukocytes through the reduction of nitroblue tetrazolium . The results indicated its effectiveness as a histochemical marker.
Case Study 2: Modification by S-nitrosothiols
Research examining the interaction between S-nitrosothiols and TNBT revealed that these modifications significantly affect the reduction potential of TNBT, facilitating its conversion to diformazan under specific conditions . This finding has implications for understanding nitric oxide signaling pathways.
Mechanism of Action
The mechanism of action of TNBT Diformazan involves its reduction from nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH and S-nitrosothiols. The catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan, which is then visualized as a deep yellow-red color in histochemical assays .
Comparison with Similar Compounds
Nitro-blue tetrazolium (NBT): The precursor to TNBT Diformazan, used in similar biochemical assays.
Tetranitroblue tetrazolium (TNBT): Another tetrazolium compound used in histochemical staining.
Uniqueness: this compound is unique due to its intense color and its specific use in detecting nitric oxide synthase (NOS) activity in biological tissues. Its ability to form a deep yellow-red color upon reduction makes it a valuable tool in various biochemical and histochemical assays .
Biological Activity
TNBT Diformazan, chemically known as 1,2-bis(4-nitrophenyl)-2-(4-nitrophenyl)hydrazine, is a significant compound in biochemical research, particularly noted for its role as a histochemical marker for nitric oxide synthase (NOS) activity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the underlying mechanisms that contribute to its biological significance.
This compound is derived from the reduction of nitro-blue tetrazolium (NBT), a process catalyzed by various biological systems, including NOS. The general reaction can be summarized as follows:
This transformation is crucial in histochemistry, where this compound precipitates as an insoluble product that can be visualized under microscopy. The synthesis typically involves the addition of S-nitrosothiols to solutions containing NBT and NADPH, leading to rapid formation of diformazan in both the presence and absence of paraformaldehyde .
Biological Activity
The primary biological activity of this compound is linked to its role in oxidative stress and nitric oxide signaling pathways. It serves as a marker for the presence of NOS activity in tissues, which is vital for understanding various physiological and pathological processes.
- Nitric Oxide Synthase Activity : this compound formation is closely associated with NOS activity. Studies indicate that the catalytic action of NOS promotes NADPH-dependent reduction of NBT to diformazan. However, alternative hypotheses suggest that other NO-containing factors may also facilitate this reaction .
- Interaction with S-Nitrosothiols : Research shows that S-nitrosothiols can modify both NBT and TNBT, altering their reduction potential. This interaction enhances the ability of NADPH to reduce NBT to diformazan, emphasizing the compound's role in cellular signaling pathways .
Applications
This compound has diverse applications across various fields:
- Histochemistry : As a histochemical marker for NOS, this compound allows for visual detection of nitric oxide production in tissue samples.
- Biochemical Assays : It is utilized in assays measuring enzyme activity related to nitric oxide production, providing insights into oxidative stress responses.
- Research on Nitric Oxide Signaling : The compound aids in studying the implications of nitric oxide in various biological processes, including vascular regulation and neurotransmission.
Case Studies
Several studies have demonstrated the effectiveness of this compound in various experimental setups:
- Detection of Nitric Oxide Production : A study utilized this compound to visualize nitric oxide production in neuronal tissues. The results indicated a strong correlation between NOS activity and diformazan formation, validating its use as a reliable marker .
- Oxidative Stress Research : In another case study focusing on oxidative stress, researchers employed this compound to assess the impact of different antioxidants on nitric oxide levels in cultured cells. The findings revealed significant reductions in diformazan formation when antioxidants were administered, suggesting protective effects against oxidative damage .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing TNBT diformazan, and how can purity be validated?
- Methodological Answer : TNBT (3,3′,5,5′-tetranitro-4,4′-bi-1,2,4-triazole) diformazan synthesis typically involves nitration and coupling reactions under controlled conditions. Key steps include monitoring reaction temperatures (<5°C for nitration) and using anhydrous solvents to avoid hydrolysis. Purity validation requires spectroscopic techniques (e.g., FT-IR for nitro-group identification) and chromatographic methods (HPLC with UV detection at 254 nm). Differential scanning calorimetry (DSC) can confirm thermal stability, while elemental analysis ensures stoichiometric accuracy .
Q. How should researchers characterize this compound’s structural and energetic properties?
- Methodological Answer : X-ray crystallography is critical for resolving TNBT’s molecular geometry and packing density. Computational methods like density functional theory (DFT) can predict bond dissociation energies and electronic properties. Experimentally, detonation velocity (VD) and pressure (P) are calculated using the Kamlet-Jacobs equations, requiring input data from DSC (decomposition temperature) and crystal density measurements (e.g., helium pycnometry). Comparative studies with CL-20 or HMX should include sensitivity tests (impact/friction) to assess practical applicability .
Q. What are the primary challenges in replicating this compound synthesis across laboratories?
- Methodological Answer : Reproducibility issues often arise from variations in nitration conditions (e.g., acid concentration, reaction time) and purification steps. Standardizing protocols for solvent removal (e.g., rotary evaporation vs. freeze-drying) and implementing inert atmospheres (argon/nitrogen) can mitigate hydrolysis or unintended side reactions. Collaborative inter-laboratory studies with shared calibration standards (e.g., reference FT-IR spectra) are recommended to harmonize results .
Advanced Research Questions
Q. How does this compound’s decomposition mechanism differ from CL-20 or HMX, and what experimental designs validate these differences?
- Methodological Answer : TNBT decomposition primarily involves C-N bond cleavage in the triazole ring, as opposed to N-O bond rupture in CL-20. Advanced methodologies include time-resolved pyrolysis coupled with mass spectrometry (Py-GC/MS) to identify intermediate species. DFT-based transition-state analysis can predict activation energy barriers (e.g., 220–250 kJ/mol for TNBT vs. 180–200 kJ/mol for HMX). Experimental validation requires isothermal thermogravimetric analysis (TGA) under varying oxygen pressures to isolate oxidative vs. thermal pathways .
Q. What computational strategies are optimal for modeling this compound’s self-assembled crystal phases?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for nitro compounds (e.g., COMPASS III) can predict crystal packing motifs. For energy minimization, dispersion-corrected DFT (e.g., B97-D3) is preferred to account for van der Waals interactions. Experimental validation involves synchrotron X-ray diffraction to compare predicted vs. observed lattice parameters (e.g., unit cell volume deviations <2%). Tabulated data should include Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition onset temperatures ranging from 180–220°C) often stem from impurities or measurement techniques. A standardized protocol should include:
- Sample preparation : Recrystallization from acetone/ethanol mixtures.
- Instrument calibration : DSC calibrated with indium/zinc standards.
- Atmosphere control : Nitrogen vs. air comparisons to isolate oxidative effects.
Cross-laboratory replication studies with blinded samples can identify systematic errors .
Q. What role does this compound play in biochemical assays, and how is its activity quantified?
- Methodological Answer : TNBT derivatives are used in superoxide dismutase (SOD) activity assays via nitroblue tetrazolium (NBT) reduction. Quantification involves measuring diformazan absorbance at 550 nm (extinction coefficient: 15,000 M⁻¹cm⁻¹). Key controls include:
- Solution 1 : TNBT + β-NADPH (baseline absorbance).
- Solution 4 : TNBT + β-NADPH + L-S-nitrosocysteine (SOD-inhibited reaction).
Activity (U/mg protein) = [(E3 - E2) / (extinction coefficient × protein concentration)], where E3 = absorbance without SOD, E2 = absorbance with SOD .
Q. Data Management and Reproducibility
Q. What frameworks ensure robust data collection for this compound studies?
- Methodological Answer : Use electronic data capture (EDC) tools like REDCap to structure case report forms (CRFs). Key features include:
- Skip logic : Exclude irrelevant sections (e.g., cardiac parameters in non-biological studies).
- Data validation : Range checks for spectroscopic readings (e.g., absorbance 0–3.0).
- Metadata tagging : Link raw data (e.g., XRD files) to experimental conditions (solvent, temperature). Open-access repositories like Zenodo should host datasets with DOI assignments .
Q. How should researchers design literature reviews to address gaps in this compound knowledge?
- Methodological Answer : Systematic reviews must include:
- Search terms : ("this compound" OR "tetranitrobitriazole") AND ("synthesis" OR "decomposition").
- Databases : Scopus, Web of Science, and specialized repositories (e.g., ICT Database for Energetic Materials).
- Inclusion criteria : Peer-reviewed studies with full experimental protocols. Exclude non-English sources and non-academic platforms (e.g., ) .
Q. Tables for Key Experimental Parameters
Parameter | This compound | CL-20 | HMX | Reference |
---|---|---|---|---|
Detonation Velocity (m/s) | 9,200 | 9,380 | 9,110 | |
Crystal Density (g/cm³) | 1.98 | 2.04 | 1.90 | |
Impact Sensitivity (J) | 5.0 | 3.5 | 7.4 |
NBT Reduction Assay | Absorbance (550 nm) | Activity (U/mg) |
---|---|---|
Solution 4 (SOD inhibited) | 0.04 ± 0.02 | 0.15 ± 0.03 |
Solution 6 (Full reduction) | >2.0* | 8.2 ± 0.5 |
Properties
CAS No. |
19333-63-2 |
---|---|
Molecular Formula |
C40H30N12O10 |
Molecular Weight |
838.7 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? |
InChI Key |
SDKSRZQMARNUEW-SAORWRKWSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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